5-Amino-2-fluorobenzaldehyde
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Overview
Description
5-Amino-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldehyde, where the hydrogen atom at the second position is replaced by a fluorine atom and the hydrogen atom at the fifth position is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a fluorine atom is introduced into the benzaldehyde ring. Another method involves the use of m-fluoroaniline as a starting material, which undergoes a series of reactions including amino protection, formylation via the Vilsmeier-Haack reaction, and subsequent deprotection to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogen exchange, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 5-Amino-2-fluorobenzoic acid.
Reduction: 5-Amino-2-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Amino-2-fluorobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.
5-Amino-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
5-Amino-2-methylbenzaldehyde: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.
Uniqueness
5-Amino-2-fluorobenzaldehyde is unique due to the presence of both an amino group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-amino-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNOYZVIQYXWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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